molecular formula C11H9ClN2O2 B038747 1-Benzyl-6-chlorouracil CAS No. 124218-96-8

1-Benzyl-6-chlorouracil

Cat. No. B038747
M. Wt: 236.65 g/mol
InChI Key: ASQJYDTXWTWENK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-substituted uracil derivatives, including 1-Benzyl-6-chlorouracil, has been discussed in several studies . The synthesis involves the use of 3-methyl-6-chlorouracil as the starting material . The synthesis of 6-benzyl derivatives of uracil containing a modified methylene fragment and methods for the preparation of annelated analogs of 1-substituted 6-benzyl derivatives of uracil have also been considered .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-chlorouracil includes a benzyl group attached to the 1-position of the uracil ring and a chlorine atom attached to the 6-position .


Chemical Reactions Analysis

The Buchwald–Hartwig (BH) amination is a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides . This reaction could potentially be involved in the synthesis of 1-Benzyl-6-chlorouracil.

Scientific Research Applications

  • Smiles Rearrangement : It's used in the Smiles rearrangement process to produce novel compounds (Maki, Hiramitsu, & Suzuki, 1974).

  • Synthesis of 10-thia-5-deazaflavins : This compound plays a role in synthesizing 10-thia-5-deazaflavins, which have various scientific applications (Yoneda et al., 1981).

  • Synthesis of 1-(Alkoxymethyl)-5-alkyl-6-(arylselenenyl)uracils : It is used in the synthesis of these specific uracils (Lee, Kim, Kim, & Kim, 1997).

  • Precursor for Fused Pyrimidines : 1-Benzyl-6-chlorouracil acts as a precursor for synthesizing fused di- and tricyclic pyrimidines (Youssif, 2004).

  • Inhibition of Uridine Phosphorylase : It is a potent inhibitor of murine liver uridine phosphorylase (Orr et al., 1997).

  • Potential for Antitumor, Antibacterial, Cytostatic, and Sedative Activities : It has shown potential in these areas (Melik-Ogandzhanyan et al., 1989).

  • Antiviral, Antitumor, and Antibacterial Properties : It is a novel compound with promising antiviral, antitumor, and antibacterial activities (Goudgaon & Reddy, 2008).

  • Antibacterial Inhibitors : It is considered a class of antibacterial inhibitors of bacterial DNA polymerase in Gram-positive bacteria (Svenstrup, Kuhl, Ehlert, & Häbich, 2008).

  • HIV-1 Reverse Transcriptase Inhibition : Derivatives of this compound are highly potent and selective inhibitors of HIV-1 replication (Baba et al., 1991).

  • Molecular Structure Studies : Its FT-IR and FT-Raman spectra are used to study its molecular structure and tautomerism (Ortiz et al., 2014).

  • Anticoccidial Derivative : 1-Benzyl-6-azauracil, a derivative, is used in chemotherapy for its potency and oral absorption (Mylari et al., 1977).

  • Potent Anti-HIV-1 Activity : Synthesized 6-benzyluracil analogues exhibit extremely potent anti-HIV-1 activity (Danel et al., 1996).

  • Photochemical Transformation : Undergoes photochemical transformation to barbituric acid in aqueous medium (Kazimierczuk & Shugar, 1971).

  • Effect on HIV-1 Inhibition : Influences the inhibition of HIV-1 (Nesterova et al., 2021).

  • Activity Against Viruses : Exhibits moderate activities against hepatitis B Virus (HBV) and HIV-1 virus (El-Emam et al., 2001).

  • Role in Reaction Intermediate : It is important in understanding the reaction intermediate in the decarboxylation of 1,3-dimethylorotic acid (Nakanishi & Wu, 1998).

  • In Vitro Antiviral Activity : Some compounds did not show significant antiviral activity against herpes simplex virus types 1 and 2 (Chen et al., 1993).

  • Marginal Activity Against Viruses : Certain derivatives exhibited marginal activity against HSV-1 and HIV-1 (El-Emam et al., 2004).

  • Nonlinear Optical Applications : 3-Benzoyl-5-chlorouracil (3B5CU), a related compound, is a candidate for nonlinear optical applications due to its high first static hyperpolarisability (Sinha et al., 2011).

Safety And Hazards

The safety data sheet for 6-Chlorouracil, a related compound, indicates that it is toxic if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash thoroughly after handling .

Future Directions

The design and synthesis of novel cytotoxic agents, including uracil-azole hybrids, is still an interesting topic for medicinal chemistry researchers due to the unwanted side effects of anticancer drugs . These derivatives demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines . The future directions in this field may involve further exploration of the cytotoxic potential of these compounds and their possible applications in cancer treatment .

properties

IUPAC Name

1-benzyl-6-chloropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQJYDTXWTWENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-chlorouracil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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